Cas no 2680532-21-0 (Tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate dihydrochloride)

Tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate dihydrochloride 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate dihydrochloride
- EN300-28265916
- 2680532-21-0
- Tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate dihydrochloride
-
- MDL: MFCD34183471
- インチ: 1S/C10H21N3O2.2ClH/c1-9(2,3)15-8(14)13-6-10(4-11,5-12)7-13;;/h4-7,11-12H2,1-3H3;2*1H
- InChIKey: LFZPOOPQTPSRSH-UHFFFAOYSA-N
- ほほえんだ: Cl.Cl.O(C(C)(C)C)C(N1CC(CN)(CN)C1)=O
計算された属性
- せいみつぶんしりょう: 287.1167324g/mol
- どういたいしつりょう: 287.1167324g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 4
- 水素結合受容体数: 4
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 236
- 共有結合ユニット数: 3
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 81.6Ų
Tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate dihydrochloride 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-28265916-0.25g |
tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate dihydrochloride |
2680532-21-0 | 95.0% | 0.25g |
$509.0 | 2025-03-19 | |
Enamine | EN300-28265916-0.05g |
tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate dihydrochloride |
2680532-21-0 | 95.0% | 0.05g |
$238.0 | 2025-03-19 | |
Aaron | AR0283RC-500mg |
tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate dihydrochloride |
2680532-21-0 | 95% | 500mg |
$1130.00 | 2025-02-15 | |
Aaron | AR0283RC-1g |
tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate dihydrochloride |
2680532-21-0 | 95% | 1g |
$1440.00 | 2025-02-15 | |
1PlusChem | 1P0283J0-5g |
tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate dihydrochloride |
2680532-21-0 | 95% | 5g |
$3747.00 | 2024-05-08 | |
Aaron | AR0283RC-50mg |
tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate dihydrochloride |
2680532-21-0 | 95% | 50mg |
$353.00 | 2025-02-15 | |
1PlusChem | 1P0283J0-100mg |
tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate dihydrochloride |
2680532-21-0 | 95% | 100mg |
$501.00 | 2024-05-08 | |
1PlusChem | 1P0283J0-2.5g |
tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate dihydrochloride |
2680532-21-0 | 95% | 2.5g |
$2552.00 | 2024-05-08 | |
1PlusChem | 1P0283J0-50mg |
tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate dihydrochloride |
2680532-21-0 | 95% | 50mg |
$346.00 | 2024-05-08 | |
Enamine | EN300-28265916-5g |
tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate dihydrochloride |
2680532-21-0 | 95% | 5g |
$2981.0 | 2023-09-09 |
Tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate dihydrochloride 関連文献
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Qianwen Chen,Zhen Hou,Weiman Zhuang,Tianxu Zhang J. Mater. Chem. A, 2020,8, 16232-16237
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Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
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Jin Wang,XueQiong Su,PengXiang Zhao,DongWen Gao,RuiXiang Chen,Li Wang Anal. Methods, 2021,13, 5509-5515
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4. Bayesian analysis of data from segmented super-resolution images for quantifying protein clustering†Marta Cullell-Dalmau,Carlo Manzo Phys. Chem. Chem. Phys., 2020,22, 1107-1114
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Junjie Chen,Parham Rohani,Stavros G. Karakalos,Michael J. Lance,Todd J. Toops,Mark T. Swihart,Eleni A. Kyriakidou Chem. Commun., 2020,56, 9882-9885
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6. Back matter
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Dongnv Jin,Gaojie Jiao,Wenfeng Ren,Jinghui Zhou,Runcang Sun J. Mater. Chem. C, 2021,9, 16450-16458
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Guosheng Li,Xiaochuan Lu,Jin Y. Kim,John P. Lemmon,Vincent L. Sprenkle J. Mater. Chem. A, 2013,1, 14935-14942
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
Tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate dihydrochlorideに関する追加情報
Tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate dihydrochloride (CAS No. 2680532-21-0): An Overview
Tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate dihydrochloride (CAS No. 2680532-21-0) is a synthetic compound that has garnered significant attention in the field of medicinal chemistry and drug development. This compound is a derivative of azetidine, a four-membered heterocyclic ring, and features two aminomethyl groups attached to the azetidine core. The tert-butyl protecting group on the carboxylate moiety and the dihydrochloride salt form contribute to its unique chemical and biological properties.
The structure of Tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate dihydrochloride is characterized by its azetidine ring, which is a key structural element in many bioactive compounds. The presence of the aminomethyl groups provides multiple points for further functionalization, making this compound a valuable intermediate in the synthesis of more complex molecules. The tert-butyl protecting group on the carboxylate moiety enhances the stability and solubility of the compound, while the dihydrochloride salt form improves its handling and storage properties.
In recent years, research has focused on the potential applications of Tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate dihydrochloride in various therapeutic areas. One notable area of interest is its use as an intermediate in the synthesis of neuroprotective agents. Studies have shown that compounds derived from this structure can exhibit potent neuroprotective effects, potentially offering new avenues for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Another promising application of Tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate dihydrochloride is in the development of antiviral drugs. Research has demonstrated that derivatives of this compound can inhibit viral replication by targeting specific viral enzymes. This property makes it a valuable candidate for the development of new antiviral therapies, particularly against emerging viral threats.
The pharmacological profile of Tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate dihydrochloride has also been extensively studied. In vitro assays have shown that it exhibits high selectivity and potency against various targets, including enzymes and receptors involved in disease pathways. These findings suggest that this compound could serve as a lead molecule for further optimization and drug development.
From a synthetic perspective, Tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate dihydrochloride can be synthesized through a series of well-established chemical reactions. The synthesis typically involves the formation of the azetidine ring followed by functionalization with the aminomethyl groups and protection with the tert-butyl group. The final step involves converting the free base to the dihydrochloride salt form to enhance its stability and solubility.
The safety and toxicology of Tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate dihydrochloride have been evaluated in several studies. These studies have shown that it exhibits low toxicity at therapeutic concentrations and does not pose significant safety concerns when used under controlled conditions. However, as with any chemical compound, proper handling and storage protocols should be followed to ensure safety.
In conclusion, Tert-butyl 3,3-bis(aminomethyl)azetidine-1-carboxylate dihydrochloride (CAS No. 2680532-21-0) is a versatile compound with potential applications in various therapeutic areas. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in medicinal chemistry and drug discovery.
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